[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Description
The compound [(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate is a structurally complex molecule featuring:
- A spiro[4.5]decane core with 1,4-dioxa (oxygen atoms) and 8-aza (nitrogen) substituents, conferring conformational rigidity and metabolic stability.
- A (2S)-configured trifluoropropan-2-yl group, which enhances lipophilicity and bioavailability through the trifluoromethyl group’s electron-withdrawing effects.
- A thiophene-2-carboxylate ester, a heterocyclic moiety known for its role in modulating electronic properties and binding interactions in medicinal chemistry.
This compound’s design aligns with strategies to optimize pharmacokinetic profiles in drug discovery, particularly for targeting enzymes or receptors sensitive to steric and electronic modulation .
Properties
IUPAC Name |
[(2S)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)12(23-13(20)11-2-1-9-24-11)10-19-5-3-14(4-6-19)21-7-8-22-14/h1-2,9,12H,3-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAJZRDEDCRMI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C[C@@H](C(F)(F)F)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2S)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the thiophene ring and the trifluoropropane moiety enhances its lipophilicity and receptor binding affinity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₁O₃S |
| Molar Mass | 335.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily through its interaction with various receptors in the central nervous system.
The compound acts as a ligand for sigma receptors, which are implicated in various neuropsychiatric disorders. Its affinity for σ1 receptors has been highlighted in several studies, suggesting potential applications in treating conditions such as depression and anxiety.
Case Studies
-
Sigma Receptor Binding Affinity :
A study reported that derivatives of the compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM), indicating a strong potential for therapeutic use in neuropharmacology . -
In Vivo Imaging Studies :
In small animal PET imaging studies, the compound showed significant accumulation in tumor models, suggesting its utility as a radiotracer for cancer imaging. The specific binding to σ1 receptors was confirmed through blocking experiments with haloperidol . -
Toxicological Profile :
Preliminary toxicological assessments indicate that while the compound is generally safe at therapeutic doses, further studies are necessary to fully elucidate its safety profile and potential side effects .
Pharmacological Applications
The unique properties of this compound suggest several potential applications:
- Antidepressant : Due to its action on sigma receptors.
- Antitumor Agent : Its ability to accumulate in tumor tissues could be exploited for targeted cancer therapies.
Comparison with Similar Compounds
Pharmacological Potential vs. Diazaspiro Analogs
- Compound 13 () shares a spiro core but replaces the thiophene with a diketone and piperazine group. This modification shifts activity toward CNS targets (e.g., serotonin receptors), whereas the trifluoromethyl-thiophene motif in the target compound suggests a focus on peripheral enzyme inhibition or anticancer applications .
- Metabolic Stability : The 1,4-dioxa-8-azaspiro system in the target compound likely improves metabolic resistance compared to diazaspiro analogs, as oxygen-rich spiro systems reduce oxidative degradation .
Comparison with BTZ-043
- Both compounds feature spiro[4.5]decane and trifluoromethyl groups. However, BTZ-043’s benzothiazinone ring and nitro group confer specificity for mycobacterial DprE1, while the target compound’s thiophene-2-carboxylate may favor eukaryotic kinase or protease inhibition .
- Electron-Withdrawing Effects: The trifluoromethyl group in both compounds enhances membrane permeability, but the thiophene’s lower steric bulk compared to benzothiazinone could improve binding pocket compatibility .
Agrochemical Relevance
- Propiconazole () highlights the utility of spiro-adjacent dioxolane systems in agrochemicals. The target compound’s 1,4-dioxa-8-azaspiro core may offer similar stability but diverges in bioactivity due to the absence of triazole fungicidal motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
